![molecular formula C13H7NO2 B14304976 Benzo[h]quinoline-7,8-dione CAS No. 113163-25-0](/img/structure/B14304976.png)
Benzo[h]quinoline-7,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h]quinoline-7,8-dione is a heterocyclic aromatic compound with a fused ring structure that includes both benzene and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzo[h]quinoline-7,8-dione can be synthesized through various methods, including cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process involves the use of transition metal catalysis or Brønsted acid catalysis to induce cyclization . Another method involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[h]quinoline-7,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur under appropriate conditions, often involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzo[h]quinoline-7,8-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo[h]quinoline-7,8-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to its biological activities. For instance, its anticancer activity may involve the inhibition of DNA topoisomerase or other critical enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Benzo[c]acridine: Another heterocyclic compound with a similar fused ring structure.
Quinoline-2,4-dione: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness: Benzo[h]quinoline-7,8-dione is unique due to its specific arrangement of benzene and quinoline rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113163-25-0 |
|---|---|
Molekularformel |
C13H7NO2 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
benzo[h]quinoline-7,8-dione |
InChI |
InChI=1S/C13H7NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7H |
InChI-Schlüssel |
NJAIJEOBNSLCMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=O)C=C3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


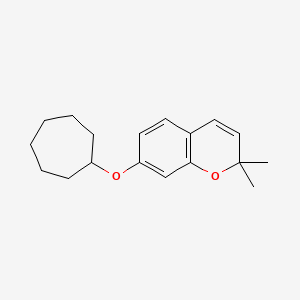
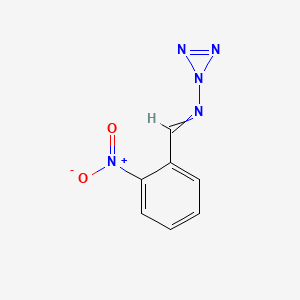

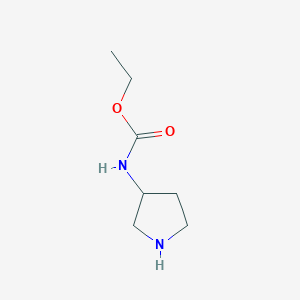

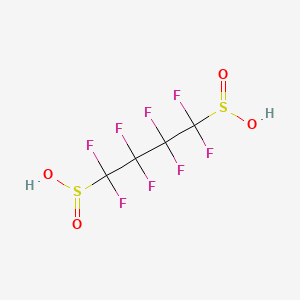
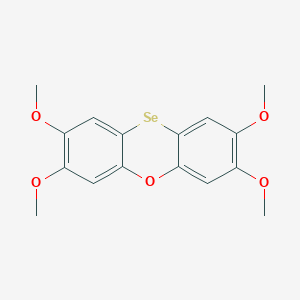
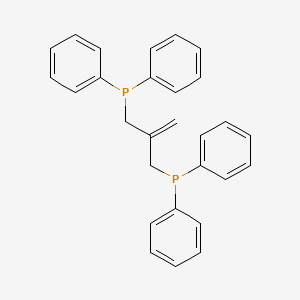
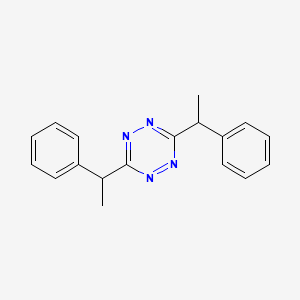
![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione](/img/structure/B14304948.png)
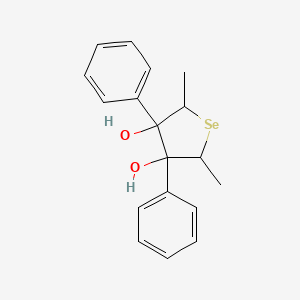
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
